molecular formula C8H8FNO4 B131668 2-Fluoro-1,3-dimethoxy-4-nitrobenzene CAS No. 155020-44-3

2-Fluoro-1,3-dimethoxy-4-nitrobenzene

Cat. No. B131668
M. Wt: 201.15 g/mol
InChI Key: GUGQUCUSGQOTGG-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO4 . It is a light-yellow to yellow-green to brown powder or crystals .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be represented by the InChI code 1S/C8H8FNO4/c1-13-6-4-3-5 (10 (11)12)8 (14-2)7 (6)9/h3-4H,1-2H3 . The compound has a molecular weight of 201.15 g/mol .


Physical And Chemical Properties Analysis

2-Fluoro-1,3-dimethoxy-4-nitrobenzene has a molecular weight of 201.15 g/mol . It has a topological polar surface area of 64.3 Ų . The compound has a complexity of 208 .

Scientific Research Applications

Synthesis and Characterization

2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be synthesized through specific chemical reactions involving fluoro- and nitro- benzene derivatives. For example, compounds such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields by reacting commercial fluoro-dimethoxybenzene with nitric acid, showcasing the compound's relevance in synthetic chemistry. The structural confirmation of such compounds is typically achieved through X-ray crystallography, along with other characterization techniques like NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Nucleophilic Aromatic Substitution

2-Fluoro-1,3-dimethoxy-4-nitrobenzene may undergo nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis. Research on fluoronitro-substituted aromatic compounds, including fluoronitrobenzenes, has explored their reactivity in nucleophilic aromatic substitution reactions. These studies provide insights into the mechanisms and conditions favorable for such reactions, contributing to the development of novel synthetic pathways for functionalizing aromatic compounds (Roth et al., 2006).

Fluorination Techniques

The fluorination of aromatic compounds is a key area of research with implications for the synthesis and functionalization of compounds like 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. Studies have demonstrated various fluorination techniques using different fluorinating agents and conditions to introduce fluorine atoms into aromatic rings. These methods are crucial for creating fluorinated derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science (Fedorov et al., 2015).

Applications in Material Science

Research into the molecular ordering and intermolecular interactions of smectogenic compounds, including those related to fluoro- and nitro- benzene derivatives, has implications for materials science. Studies on the statistical analysis of molecular ordering in smectogenic compounds can lead to a better understanding of the structural and dynamic properties of liquid crystals and related materials. This research contributes to the development of advanced materials with tailored properties for applications in displays, sensors, and other technologies (Ojha & Pisipati, 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H373 (May cause damage to organs through prolonged or repeated exposure) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoro-1,3-dimethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQUCUSGQOTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440345
Record name 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethoxy-4-nitrobenzene

CAS RN

155020-44-3
Record name 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A freshly prepared solution of sodium methoxide [0.58 g (25 mmol) of sodium dissolved in 3 mL of anhydrous methanol] was added dropwise to a solution of 2 g (11.2 mmol) of 1,2,3-trifluoro-4-nitrobenzene in 30 mL of anhydrous methanol under nitrogen at +4° C. The resulting mixture was stirred overnight at room temperature and quenched with 1 M aqueous citric acid (0.1 eq) and methanol was evaporated under reduced pressure. The residue was taken up with ether, washed with 1 M citric acid, brine and dried over anhydrous magnesium sulfate and filtered off. The filtrate was evaporated under reduced pressure to give 2.2 g (99% yield) of the crude product, which was purified by crystallisation from hexane. H1 NMR (CDCl3) 3.95 (s, 3H, OMe); 4.06 (d, 3H, J=1.6 Hz); 6.72 (dd, 1H, CH, J=9.4 Hz, J=7.5 Hz) 7.72 (dd, 1H, CH, J=9.4 Hz, J=2.23 Hz).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

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